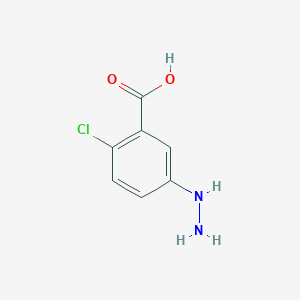

2-Chloro-5-hydrazinylbenzoic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydrazinylbenzoic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms. The average mass of the molecule is 223.057 Da .Physical And Chemical Properties Analysis

2-Chloro-5-hydrazinylbenzoic acid is a powder at room temperature . It has a melting point of 190-191°C .Wissenschaftliche Forschungsanwendungen

Immune System Activation

2-Chloro-5-hydrazinylbenzoic acid hydrochloride (CHB): is known to be a costimulatory molecule that activates the immune system. It achieves this by binding to the receptor CTLA-4 and preventing it from binding to its ligand, B7 . This action inhibits the transmission of an inhibitory signal to T cells, leading to an increase in immune responses .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-5-hydrazinylbenzoic acid, also known as CHB, is the receptor CTLA-4 . CTLA-4, or cytotoxic T-lymphocyte-associated protein 4, is a protein receptor that plays a crucial role in regulating the immune system’s response .

Mode of Action

CHB interacts with its target by binding to the CTLA-4 receptor . This binding prevents CTLA-4 from interacting with its ligand, B7 . By blocking this interaction, CHB inhibits the inhibitory signal that would normally be transmitted to T cells . This results in an increase in immune responses .

Biochemical Pathways

The primary biochemical pathway affected by CHB involves the activation of the immune system . By binding to the CTLA-4 receptor and preventing its interaction with B7, CHB disrupts the normal inhibitory signaling pathway . This disruption leads to an increase in immune responses . Additionally, CHB has been shown to activate monocytes and macrophages, leading to the production of cytokines such as IL-1β and IL-6 .

Result of Action

The molecular and cellular effects of CHB’s action primarily involve the activation of the immune system . This activation can lead to increased immune responses, which can be beneficial in the treatment of certain diseases . For example, CHB has been shown to be effective in treating bladder cancer, colorectal cancer, and esophageal cancer . It also has anti-inflammatory effects .

Eigenschaften

IUPAC Name |

2-chloro-5-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-4(10-9)3-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZARLOUWYGFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333161 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-5-hydrazinylbenzoic acid | |

CAS RN |

327092-95-5 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2995343.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)